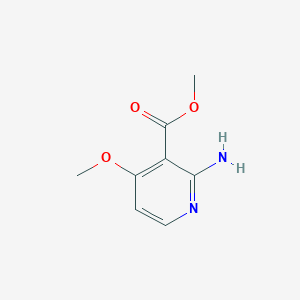

Methyl 2-amino-4-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEWQOMIQYTQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed multi-step synthesis for Methyl 2-amino-4-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the reviewed literature, a strategic three-step pathway commencing from 2-chloro-4-hydroxynicotinic acid is presented. This guide provides detailed experimental protocols for each stage: esterification, methylation, and amination. Quantitative data, including reaction conditions and expected yields, are systematically tabulated for clarity. Furthermore, the logical workflow of the synthesis is visually represented using a Graphviz diagram, adhering to specified formatting for enhanced comprehension by researchers and scientists in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a three-step process. This pathway is designed for optimal yield and purity, leveraging common and well-documented organic transformations. The synthesis commences with the esterification of 2-chloro-4-hydroxynicotinic acid, followed by the methylation of the hydroxyl group, and concludes with the amination of the chloro-substituent.

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of Methyl 2-amino-4-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and synthetic research. Due to its specific substitution pattern, it serves as a valuable building block for more complex molecular architectures. This guide consolidates available data on its structure, properties, and plausible synthetic routes, presented in a format tailored for technical experts in the field.

Core Chemical and Physical Properties

This compound is an organic compound featuring a pyridine core functionalized with an amino group at the 2-position, a methoxy group at the 4-position, and a methyl ester at the 3-position. These functional groups impart specific electronic and steric properties that are relevant for its reactivity and potential biological interactions.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-amino-4-methoxypyridine-3-carboxylate | [1] |

| Synonyms | 2-Amino-4-methoxy-nicotinic acid methyl ester, MFCD29764176 | [1] |

| CAS Number | 2065249-96-7 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

| Solubility | Data not available | |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely reported. The following table summarizes expected characteristics based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to methoxy protons (~3.9-4.1 ppm), methyl ester protons (~3.8-3.9 ppm), aromatic protons on the pyridine ring (~6.8-8.5 ppm), and amino protons. |

| ¹³C NMR | Resonances for the methyl ester carbon, methoxy carbon, and distinct signals for the substituted pyridine ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C-O stretching (methoxy and ester), and aromatic C=C and C=N stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) is expected at m/z 182.18, corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methoxy or methyl ester groups. |

Experimental Protocols: Synthesis and Characterization

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted nicotinic acid esters and related heterocyclic compounds.[2][3][4]

Proposed Synthetic Workflow:

A common strategy for constructing such a molecule involves a multi-step process starting from a suitable pyridine precursor. The key steps would likely include:

-

Functionalization of the Pyridine Ring: Introduction of the required substituents (amino and methoxy groups) onto the pyridine core. This can often be achieved through nucleophilic aromatic substitution or other directed functionalization reactions.

-

Esterification: Conversion of a carboxylic acid group at the 3-position to its corresponding methyl ester using methanol under acidic conditions or via an acyl chloride intermediate.

-

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the compound with high purity.

The following diagram illustrates a generalized workflow for the synthesis.

Potential Biological Activity and Applications

While the specific biological activity of this compound has not been extensively studied, its structural motifs are present in molecules with known pharmacological properties. Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antimicrobial and antitumor effects.[5][6] For instance, related 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a target relevant to inflammatory diseases.[7]

The combination of the amino, methoxy, and ester functional groups makes this compound a versatile scaffold in medicinal chemistry for generating libraries of derivatives to probe biological targets.

The diagram below illustrates the logical relationship between the core structure and its potential applications in drug discovery.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide serves as a technical resource for researchers. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. Methyl 2-amino-4-methoxypyridine-3-carboxylate | C8H10N2O3 | CID 131557944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Methyl 2-amino-4-methoxynicotinate

CAS Number: 2065249-96-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-4-methoxynicotinate, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to provide a predictive framework for its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound, also known as Methyl 2-amino-4-methoxypyridine-3-carboxylate, is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2065249-96-7 | AChemBlock |

| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-amino-4-methoxypyridine-3-carboxylate | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| Physical State | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents like DMSO and DMF (predicted) | - |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is adapted from general methods for the synthesis of related 2-aminopyridine derivatives.

Materials:

-

Starting materials for the construction of the substituted pyridine ring (e.g., a suitable enamine and a cyanoacetate derivative)

-

Methanol

-

Appropriate base (e.g., sodium methoxide)

-

Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexanes)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Ring Formation: A substituted enamine is reacted with methyl cyanoacetate in the presence of a base such as sodium methoxide in a suitable solvent like methanol. The reaction mixture is typically stirred at reflux for several hours to facilitate the cyclization and formation of the pyridine ring.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not currently available. However, the 2-aminonicotinic acid scaffold is a known pharmacophore present in various biologically active molecules.[2] Derivatives of 2-aminonicotinic acid have been reported to exhibit a range of activities, including antimicrobial and neuroprotective effects.[2]

One of the most well-documented activities of structurally similar 2-aminopyridine derivatives is the inhibition of nitric oxide synthase (NOS) enzymes. Specifically, compounds in this class have shown potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.

Based on this, it is plausible that this compound could act as an inhibitor of iNOS. The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases. Inhibition of iNOS can therefore be a therapeutic strategy.

Hypothetical Signaling Pathway: iNOS Inhibition

The diagram below illustrates the potential mechanism of action of this compound as an iNOS inhibitor. In this hypothetical pathway, inflammatory stimuli lead to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct. High levels of NO contribute to inflammation and tissue damage. This compound may intervene by directly inhibiting the catalytic activity of the iNOS enzyme, thereby reducing the production of NO.

Hypothetical signaling pathway showing iNOS inhibition.

Quantitative Data for Drug Development

As there is no specific preclinical or clinical data available for this compound, the following table presents a template of the types of quantitative data that would be essential for its evaluation as a potential drug candidate. This data would need to be generated through future in vitro and in vivo studies.

| Parameter | Description | Target Value/Range (Example) |

| IC₅₀ (iNOS) | Half-maximal inhibitory concentration against inducible nitric oxide synthase. | < 1 µM |

| Selectivity | Ratio of IC₅₀ for iNOS versus other NOS isoforms (nNOS, eNOS). | >100-fold selectivity for iNOS |

| In vitro ADME | ||

| - Microsomal Stability | Metabolic stability in liver microsomes. | t½ > 30 min |

| - Caco-2 Permeability | Intestinal permeability assessment. | Pₐₚₚ > 1 x 10⁻⁶ cm/s |

| - Plasma Protein Binding | Extent of binding to plasma proteins. | < 95% |

| In vivo Pharmacokinetics | ||

| - Bioavailability (F%) | Fraction of an administered dose of unchanged drug that reaches the systemic circulation. | > 30% |

| - Half-life (t½) | Time required for the concentration of the drug in the body to be reduced by one-half. | 2-8 hours |

| - Cₘₐₓ | Maximum (or peak) serum concentration that a drug achieves. | Dose-dependent |

| - AUC | Area under the curve, representing total drug exposure over time. | Dose-dependent |

| In vivo Efficacy | ||

| - ED₅₀ | Dose that produces 50% of the maximum effect in an animal model of inflammation. | < 10 mg/kg |

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the context of inflammatory diseases, given the known activities of related 2-aminopyridine derivatives. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a hypothesis for its biological mechanism of action. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

References

A Comprehensive Technical Guide to Methyl 2-amino-4-methoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Methyl 2-amino-4-methoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, synthesis, and known biological activities, with a focus on its potential as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound referred to as Methyl 2-amino-4-methoxynicotinate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-amino-4-methoxypyridine-3-carboxylate[1]

Synonyms:

Chemical Structure:

Figure 1: 2D structure of methyl 2-amino-4-methoxypyridine-3-carboxylate.

Figure 1: 2D structure of methyl 2-amino-4-methoxypyridine-3-carboxylate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

| CAS Number | 2065249-96-7 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of substituted pyridines, including analogs of methyl 2-amino-4-methoxypyridine-3-carboxylate, is a critical aspect of their development as therapeutic agents. While a specific protocol for the title compound is not detailed in the provided results, a general understanding can be gleaned from the synthesis of related structures. For instance, the synthesis of 2-amino-4-methylpyridine analogs often involves multi-step reactions starting from commercially available precursors.

A practical synthetic route for a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was achieved from 2,6-dichloro-3-trifluoromethylpyridine. This process involved regioselective amination and conversion of the trifluoromethyl group to a methoxycarbonyl group[2].

Another relevant synthesis is that of 2-amino-4,6-diphenylnicotinonitriles, which involves a two-step process. Initially, chalcones are formed from the reaction of acetophenones and aldehydes under basic conditions. Subsequently, these chalcones react with malononitrile and ammonium acetate to yield the final product[3].

Biological Activity and Therapeutic Potential

Substituted 2-aminopyridines have garnered significant attention for their diverse biological activities. While specific data for Methyl 2-amino-4-methoxypyridine-3-carboxylate is limited in the initial search, the broader class of 2-aminopyridine derivatives has shown promise in several therapeutic areas.

3.1. Enzyme Inhibition

A notable activity of this class of compounds is the inhibition of nitric oxide synthases (NOS). For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible NO synthase (iNOS) with an IC₅₀ of 6 nM for the murine enzyme and 40 nM for the human recombinant enzyme[4]. The inhibition is competitive with respect to the substrate, arginine[4]. This suggests that derivatives like methyl 2-amino-4-methoxypyridine-3-carboxylate could also be explored for their iNOS inhibitory potential.

Quantitative Data on Related iNOS Inhibitors:

| Compound | Target | IC₅₀ | In Vivo ID₅₀ (LPS-induced nitrate) | Reference |

| 2-amino-4-methylpyridine | Murine NOS II | 6 nM | 0.009 mg kg⁻¹ min⁻¹ | [4] |

| 2-amino-4-methylpyridine | Human recombinant NOS II | 40 nM | - | [4] |

| 2-amino-4-methylpyridine | Human recombinant NOS I | 100 nM | - | [4] |

| 2-amino-4-methylpyridine | Human recombinant NOS III | 100 nM | - | [4] |

3.2. Antimicrobial and Antitumor Activity

Derivatives of 2-aminonicotinonitrile have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5]. Furthermore, some phenoxazine derivatives synthesized from aminophenols have demonstrated potent antitumor activity[6].

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for related 2-aminopyridine compounds as iNOS inhibitors involves competitive binding at the arginine substrate site of the enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes, including inflammation.

Below is a logical workflow illustrating the role of iNOS in the inflammatory pathway and the inhibitory action of 2-aminopyridine derivatives.

Caption: Workflow of iNOS induction and inhibition by 2-aminopyridine derivatives.

Conclusion

Methyl 2-amino-4-methoxypyridine-3-carboxylate belongs to a class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. While further research is required to fully elucidate its specific biological profile, the existing data on related 2-aminopyridine derivatives provides a strong rationale for its investigation in drug discovery programs. This guide serves as a starting point for researchers, offering key information on its chemical properties, synthesis, and potential mechanisms of action.

References

- 1. Methyl 2-amino-4-methoxypyridine-3-carboxylate | C8H10N2O3 | CID 131557944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 2-amino-4-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-4-methoxynicotinate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on known substituent effects and spectral data of related aminopyridine and nicotinate derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-6 |

| ~6.25 | d | 1H | H-5 |

| ~5.50 | br s | 2H | -NH₂ |

| ~3.95 | s | 3H | -OCH₃ (at C4) |

| ~3.85 | s | 3H | -OCH₃ (ester) |

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (ester) |

| ~165.0 | C-4 |

| ~160.0 | C-2 |

| ~148.0 | C-6 |

| ~105.0 | C-3 |

| ~98.0 | C-5 |

| ~55.5 | -OCH₃ (at C4) |

| ~52.0 | -OCH₃ (ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620 | Strong | N-H bend (primary amine) |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch |

| 1150 - 1050 | Strong | Aliphatic C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 151 | High | [M - OCH₃]⁺ |

| 123 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]

-

To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[2][3] The final sample height in the tube should be approximately 4 cm.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4]

-

Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization and Fragmentation:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Biological Activity of Substituted Aminonicotinates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of substituted aminonicotinates, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The document focuses on their anticancer and antimicrobial properties, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Aminonicotinates

Substituted aminonicotinate and nicotinamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, and the induction of apoptosis.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various substituted aminonicotinate derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and pIC₅₀ values, which represent the concentration of a compound required to inhibit cell viability by 50%, are summarized below.

Table 1: Anticancer Activity of Substituted Aminonicotinates and Related Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 5c (Nicotinic acid-based) | HCT-15 (Colon) | IC₅₀ | < 0.01 µM | [1] |

| 5c (Nicotinic acid-based) | PC-3 (Prostate) | IC₅₀ | 0.01 µM | [1] |

| 11g (2-aminonicotinamide) | Candida albicans | MIC₈₀ | 0.0313 µg/mL | [2] |

| 11h (2-aminonicotinamide) | Candida albicans | MIC₈₀ | 0.0313 µg/mL | [2] |

| CBHQ 5 (Hydroquinone-Chalcone) | HT-29 (Colon) | pIC₅₀ | 4.73 | [1] |

| CBHQ 5 (Hydroquinone-Chalcone) | MCF-7 (Breast) | pIC₅₀ | 4.66 | [1] |

| PIBHQ 6 (Hydroquinone-Pyrazoline) | HT-29 (Colon) | pIC₅₀ | > 4.42 | [1] |

| PIBHQ 6 (Hydroquinone-Pyrazoline) | MCF-7 (Breast) | pIC₅₀ | > 4.46 | [1] |

| 6b (Nicotinamide derivative) | B16F10 (Melanoma) | IC₅₀ | 4.66 µM | [3] |

| 6b (Nicotinamide derivative) | Pan-HDACs | IC₅₀ | 4.648 µM | [3] |

| 6b (Nicotinamide derivative) | HDAC3 | IC₅₀ | 0.694 µM | [3] |

| 6n (Nicotinamide derivative) | Pan-HDACs | IC₅₀ | 5.481 µM | [3] |

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis

A primary mechanism for the anticancer effect of certain aminonicotinate derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth. Compound 5c , for instance, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.068 µM.[1] Inhibition of the VEGFR-2 signaling cascade can block downstream pro-survival signals and induce apoptosis (programmed cell death). This is often confirmed by observing an increase in the levels of apoptosis markers, such as caspase-3. For compound 5c , a 4.3-fold increase in caspase-3 levels was reported, indicating the induction of apoptosis.[1]

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the substituted aminonicotinate compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24-72 hours).[6]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][4]

-

Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to label these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]

Protocol:

-

Cell Treatment: Culture and treat cells with the test compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 1000 rpm for 5 minutes) and wash the pellet twice with ice-cold PBS.[8]

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Use FITC signal detection for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detection for PI.[9]

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the pro-apoptotic effect of the compound.

Antimicrobial Activity of Substituted Aminonicotinates

Derivatives of aminonicotinates and related nitrogen-containing heterocycles have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. Their activity is quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The in vitro antimicrobial activities of several aminonicotinate-related compounds are presented below, indicating their potential as leads for new anti-infective agents.

Table 2: Antimicrobial Activity of Substituted Aminonicotinate Derivatives

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 9e, 9g, 9h, 9i (α-aminophosphonates) | Gram-positive bacteria | MIC | 0.25 - 128 | [4] |

| 9f, 9g, 9h, 10k, 10l (α-aminophosphonates) | Gram-negative bacteria | MIC | 0.25 - 128 | [4] |

| 9b, 9c, 9f, 9g, 9h, 10k, 10l (α-aminophosphonates) | Fungal strains | MIC | 0.25 - 32 | [4] |

| 11g (2-aminonicotinamide) | Fluconazole-resistant C. albicans | MIC₈₀ | 0.0313 - 2.0 | [2] |

| 11g (2-aminonicotinamide) | C. parapsilosis | MIC₈₀ | 0.0313 - 2.0 | [2] |

| 11g (2-aminonicotinamide) | C. glabrata | MIC₈₀ | 0.0313 - 2.0 | [2] |

| 11g (2-aminonicotinamide) | Cryptococcus neoformans | MIC₈₀ | 0.0313 - 2.0 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.[11]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[12]

-

Inoculum Preparation: Prepare a suspension of the test microorganism from an 18-24 hour agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[13]

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]

-

Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[11]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel substituted aminonicotinates for anticancer activity.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchhub.com [researchhub.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 9. static.igem.org [static.igem.org]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and playing a pivotal role in the development of novel therapeutic agents.[1][2][3][4][5][6] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the creation of diverse molecular architectures. This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for accessing polysubstituted pyridines, details key experimental protocols, and explores their applications in drug discovery, with a focus on their impact on cellular signaling pathways.

Core Synthetic Strategies for Polysubstituted Pyridines

The construction of the pyridine ring with multiple substituents can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from acyclic precursors, and the functionalization of a pre-existing pyridine ring.

De Novo Synthesis of the Pyridine Ring

1. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical route to highly functionalized pyridines in a single step from simple starting materials.[7][8][9] The Hantzsch pyridine synthesis and its variations are classic examples, though modern MCRs often employ transition-metal or nanocatalysts to enhance efficiency and selectivity.[7][8][9]

2. Cycloaddition Reactions: [2+2+2] and [4+2] cycloaddition reactions are powerful methods for constructing the pyridine ring. Transition metals, particularly cobalt and nickel, are often used to catalyze the [2+2+2] cycloaddition of alkynes and nitriles, providing a modular approach to substituted pyridines.[10][11][12] Inverse-electron-demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes or enamines also provide a regiocontrolled route to polysubstituted pyridines.[13]

Table 1: Comparison of De Novo Synthetic Methods for Polysubstituted Pyridines

| Synthetic Method | Key Features | Advantages | Common Catalysts/Reagents |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials.[8][9] | High atom economy, operational simplicity, rapid access to molecular diversity.[7][8][9] | Nanoparticle catalysts (e.g., MgO, Fe3O4-MWCNTs), Lewis acids.[9] |

| [2+2+2] Cycloaddition | Cyclotrimerization of two alkyne units and a nitrile.[10] | High efficiency and modularity, potential for chirality introduction.[12] | Cobalt complexes, Nickel complexes.[10] |

| Inverse-Electron-Demand Aza-Diels-Alder | [4+2] cycloaddition of an electron-deficient aza-diene with an electron-rich dienophile. | High regioselectivity, access to pyridines with specific substitution patterns.[13] | Lewis acids (for directed reactions).[13] |

| Formal (3+3) Cycloaddition | Reaction of enamines with unsaturated aldehydes or ketones.[14] | Practical for large-scale synthesis, uses readily available starting materials.[14] | Organocatalysts (e.g., pyrrolidine hydrochloride), FeCl3.[14] |

Functionalization of Pre-existing Pyridine Rings

1. C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine-containing molecules, avoiding the need for pre-functionalized starting materials.[1][2][15][16] This approach is particularly valuable in drug discovery for rapid analogue synthesis. Regioselectivity can be a challenge due to the electronic nature of the pyridine ring, but various strategies have been developed to control the position of functionalization (ortho, meta, or para).[1][2][15]

2. Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are widely used to introduce aryl, heteroaryl, and alkyl groups onto the pyridine ring.[17][18][19][20] These reactions typically require a halogenated or triflated pyridine as the electrophilic partner. The chemoselective synthesis of polysubstituted pyridines can be achieved by exploiting the differential reactivity of various leaving groups.[17]

Table 2: Key C-H Functionalization and Cross-Coupling Methodologies for Pyridine Substitution

| Methodology | Description | Key Features | Typical Catalysts/Reagents |

| meta-C-H Functionalization via Dearomatization-Rearomatization | A redox-neutral strategy involving the formation of an oxazino pyridine intermediate.[15] | Enables functionalization at the electronically disfavored meta position. | Catalyst-free, relies on pH-dependent reactivity.[15] |

| para-Selective C-H Functionalization | Switching to acidic conditions with oxazino pyridine intermediates directs functionalization to the para position.[15][21] | Site-switchable functionalization from meta to para.[15][21] | Acidic conditions.[15][21] |

| Visible Light-Induced C-H Functionalization | Utilizes photoredox catalysis to generate radical intermediates for C-H functionalization.[16] | Mild reaction conditions, high functional group tolerance.[16] | Photocatalysts (e.g., rose bengal), visible light.[16] |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a pyridine halide/triflate with a boronic acid/ester.[17] | Broad substrate scope, excellent functional group tolerance. | Palladium catalysts (e.g., Pd(PPh3)4), bases.[17] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Polysubstituted Pyridines via a One-Pot, Four-Component Reaction using a Nanocatalyst[9]

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a thiazolidine-4-one derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is prepared.

-

MgO nanoparticles (as a catalyst) are added to the mixture.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) for the required time, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is separated by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure polysubstituted pyridine.

General Procedure for the Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes and Nitriles[10]

-

To a solution of the diyne (1.0 equiv) and nitrile (1.2 equiv) in a suitable solvent (e.g., toluene or THF) is added the cobalt catalyst (e.g., Co(I) complex, 5 mol%).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time.

-

The reaction progress is monitored by TLC or Gas Chromatography (GC).

-

After completion, the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to yield the desired polysubstituted pyridine.

Biological Applications and Signaling Pathways

Polysubstituted pyridines exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6][22][23] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

For instance, certain polysubstituted pyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Below is a generalized representation of a kinase inhibition signaling pathway that can be targeted by polysubstituted pyridine-based inhibitors.

Caption: Kinase inhibition by a polysubstituted pyridine.

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized polysubstituted pyridines is a critical step in the drug discovery process. A typical workflow involves a series of in vitro and in vivo assays to determine the compound's potency, selectivity, and potential therapeutic efficacy.

Caption: Workflow for biological evaluation of pyridine derivatives.

This guide highlights the versatility and importance of polysubstituted pyridines in modern drug discovery. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their biological mechanisms, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. scilit.com [scilit.com]

- 20. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 21. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. | Semantic Scholar [semanticscholar.org]

- 22. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Methyl 2-amino-4-methoxynicotinate

This document provides a detailed overview of the fundamental physicochemical properties of Methyl 2-amino-4-methoxynicotinate, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3 | PubChem[1] |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

This foundational data serves as a critical reference point for any research or development activities involving this compound.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-Depth Technical Guide to Aminonicotinate Compounds: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonicotinate compounds, a class of pyridinecarboxylic acid derivatives, represent a significant scaffold in medicinal chemistry and drug discovery. Characterized by a pyridine ring substituted with both an amino and a carboxyl group, these compounds have emerged as versatile building blocks for the synthesis of a wide array of biologically active molecules. Their history is intrinsically linked to the broader story of nicotinic acid (niacin or vitamin B3), a fundamental component of cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aminonicotinate compounds, with a focus on their therapeutic potential and the signaling pathways they modulate.

Historical Perspective: From Nicotinic Acid to its Amino Derivatives

The journey of aminonicotinate compounds begins with the parent molecule, nicotinic acid. First synthesized in 1867 through the oxidation of nicotine, its vital biological role was not understood until much later. In 1937, American biochemist Conrad Arnold Elvehjem identified nicotinic acid as the "pellagra-preventing factor," establishing it as an essential vitamin (Vitamin B3).

The exploration of nicotinic acid's amino derivatives followed, with 2-aminonicotinic acid being characterized in the mid-20th century as a metabolite in nicotinic acid pathways. The development of synthetic methodologies for various aminonicotinate isomers, including 2-amino-, 4-amino-, and 6-aminonicotinic acids, has since paved the way for extensive investigation into their chemical and biological properties. These compounds have proven to be crucial intermediates in the pharmaceutical and agrochemical industries.[1]

Synthesis of Aminonicotinate Compounds

A variety of synthetic routes have been developed for the preparation of different aminonicotinate isomers. These methods often involve multi-step processes, starting from readily available pyridine or quinoline derivatives.

Synthesis of 2-Aminonicotinic Acid

One common approach to synthesizing 2-aminonicotinic acid involves the oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid.[2] Subsequent intramolecular dehydration with acetic anhydride forms the corresponding anhydride. This intermediate then undergoes ammonolysis followed by a Hofmann degradation to introduce the amino group at the C2 position, yielding the final product.[2]

Another method starts with 2-chloro-3-trichloromethylpyridine, which is reacted with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine.[3] This intermediate is then hydrolyzed under alkaline conditions to produce the 2-aminonicotinate salt, which upon acidification yields 2-aminonicotinic acid.[3]

Synthesis of 4-Aminonicotinic Acid

A notable synthesis of 4-aminonicotinic acid begins with the oxidation of isoquinoline to form 3,4-pyridinedicarboxylic acid.[4] Similar to the synthesis of the 2-amino isomer, this is followed by dehydration to the anhydride, ammonolysis, and a Hofmann rearrangement to introduce the amino group at the C4 position.[4]

Synthesis of 6-Aminonicotinic Acid

The synthesis of 6-aminonicotinic acid can be achieved through the hydrolysis of its ester derivatives, such as ethyl 6-aminonicotinate.[5]

Biological Activity and Therapeutic Potential

Aminonicotinate derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antimicrobial and Tuberculostatic Activity

Early investigations into the biological properties of aminonicotinate derivatives revealed their potential as antimicrobial agents. Certain derivatives of 2-aminonicotinic acid have shown moderate tuberculostatic activity, highlighting their potential in the development of new treatments for tuberculosis.[1]

Anticancer Activity

The aminonicotinate scaffold has been explored for its potential in cancer therapy. For instance, esters of 6-aminonicotinic acid have been designed as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD). This enzyme is a key component of the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate. Inhibition of 6PGD can disrupt cancer cell metabolism and induce cell death.

P2Y12 Receptor Antagonism and Antiplatelet Activity

A significant development in the therapeutic application of aminonicotinates is the discovery of 6-aminonicotinate-based compounds as potent antagonists of the P2Y12 receptor. The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention and treatment of thrombotic diseases such as heart attack and stroke.

Signaling Pathways Modulated by Aminonicotinate Compounds

The diverse biological activities of aminonicotinate compounds stem from their ability to interact with and modulate various cellular signaling pathways.

The P2Y12 Receptor Signaling Pathway

6-aminonicotinate-based antagonists directly interfere with the P2Y12 signaling cascade. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine diphosphate (ADP), activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet aggregation. By blocking the P2Y12 receptor, 6-aminonicotinate antagonists prevent these downstream signaling events, thereby inhibiting platelet activation.

References

- 1. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

The Synthetic Potential of Methyl 2-amino-4-methoxynicotinate: A Versatile Building Block for Heterocyclic Chemistry

Introduction: Methyl 2-amino-4-methoxynicotinate is a functionalized pyridine derivative with significant potential as a scaffold in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and an electron-donating methoxy group on a pyridine ring makes it a valuable precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its potential applications and a representative synthetic protocol for its utilization in the construction of fused heterocyclic systems.

While specific, detailed experimental protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related 2-aminonicotinate esters. These compounds are widely recognized as key intermediates in the synthesis of various fused heterocycles, including pyrido[2,3-d]pyrimidines, which are privileged structures in numerous biologically active molecules.

Application Notes

This compound is an attractive starting material for the synthesis of a variety of heterocyclic compounds due to the presence of multiple reactive sites. The primary amino group can act as a nucleophile, while the methyl ester can undergo reactions such as hydrolysis, amidation, or reduction. The pyridine ring itself can participate in various transformations.

Key Potential Applications:

-

Synthesis of Pyrido[2,3-d]pyrimidines: The most prominent application of 2-aminonicotinate esters is in the synthesis of pyrido[2,3-d]pyrimidines. This is typically achieved through condensation reactions with one-carbon synthons like formamide, dimethylformamide dimethyl acetal (DMF-DMA), or guanidine derivatives. The resulting fused pyrimidine core is a common feature in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The methoxy substituent at the 4-position of the starting material can be retained in the final product, potentially influencing its biological activity and physicochemical properties.

-

Precursor for Novel Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can be derived from precursors like this compound. The pyrido[2,3-d]pyrimidine scaffold, for instance, is a well-known "hinge-binding" motif in many kinase inhibitors, targeting the ATP-binding site of various kinases.

-

Development of Bioactive Scaffolds: The versatile reactivity of this molecule allows for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. Modifications at the amino, ester, and pyridine ring positions can lead to a wide range of structurally diverse molecules.

Experimental Protocols

The following is a representative, general protocol for the synthesis of a 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one derivative, a common scaffold in medicinal chemistry. This protocol is based on established methodologies for related 2-aminonicotinates and serves as a starting point for researchers.

Protocol: Synthesis of 7-Methoxy-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a two-step synthesis involving an initial acylation of the amino group followed by a cyclization reaction.

Step 1: Acylation of this compound

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Temperature | Room Temperature |

| Yield | 85-95% (Estimated) |

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidinone Ring

| Parameter | Value |

| Reaction Time | 6-12 hours |

| Temperature | Reflux |

| Yield | 70-85% (Estimated) |

Materials:

-

Crude acylated intermediate from Step 1 (1.0 eq)

-

Ammonia in methanol (7N solution)

-

Methanol

Procedure:

-

Dissolve the crude acylated intermediate in methanol.

-

Add a 7N solution of ammonia in methanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 7-Methoxy-2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthetic protocol described above.

Caption: Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidinone derivative.

Caption: Logical relationship of the starting material to its potential application.

Disclaimer: The provided protocols and data are representative and based on the known chemistry of analogous compounds. Researchers should conduct their own optimization and characterization of all products. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-methoxynicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-methoxynicotinate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The substituted pyridine core is a common scaffold in a wide array of biologically active molecules. The presence of an amino group, a methoxy group, and a methyl ester provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening and lead optimization. These application notes provide detailed protocols for the synthesis of the parent compound, this compound, and several of its key derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound involves the amination of a suitable 2-halonicotinate precursor. The most direct approach utilizes the commercially available Methyl 2-chloro-4-methoxynicotinate. Two common methods for this transformation are presented: a classical nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Ammonia

This protocol describes the direct displacement of the chloride with an amino group using ammonia in a sealed vessel.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 2-chloro-4-methoxynicotinate (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol or 1,4-dioxane).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C. Maintain the temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method employs a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation, often under milder conditions than the SNAr approach.[1][2][3][4][5]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add Methyl 2-chloro-4-methoxynicotinate (1.0 eq) and an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) or an appropriate amine source. Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C for 8-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary for Synthesis of this compound

| Parameter | Protocol 1: SNAr with Ammonia | Protocol 2: Buchwald-Hartwig Amination |

| Starting Material | Methyl 2-chloro-4-methoxynicotinate | Methyl 2-chloro-4-methoxynicotinate |

| Reagents | 7N NH₃ in Methanol | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine |

| Solvent | Methanol or 1,4-Dioxane | Toluene or 1,4-Dioxane |

| Temperature | 100-120 °C | 80-110 °C |

| Reaction Time | 12-24 hours | 8-16 hours |

| Expected Yield | 60-80% | 70-95% |

| Purification | Column Chromatography | Column Chromatography |

| Compound | Physical Properties | Spectroscopic Data (Predicted) |

| This compound | White to off-white solid | ¹H NMR (CDCl₃): δ 7.85 (d, 1H), 6.50 (d, 1H), 5.50 (br s, 2H), 3.90 (s, 3H), 3.85 (s, 3H). |

| ¹³C NMR (CDCl₃): δ 168.0, 165.0, 158.0, 150.0, 105.0, 98.0, 55.0, 52.0. | ||

| MS (ESI): m/z 183.07 [M+H]⁺ |

Synthesis of this compound Derivatives

The parent compound can be readily derivatized at the 2-amino group or the methyl ester to generate a library of analogues.

Protocol 3: N-Alkylation of the 2-Amino Group

This protocol describes the introduction of an alkyl group onto the 2-amino position via reductive amination.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Add a dehydrating agent like sodium sulfate or magnesium sulfate and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Reaction Conditions: Stir at room temperature for 4-12 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 4: N-Acylation of the 2-Amino Group

This protocol details the formation of an amide bond at the 2-amino position.[7][8][9]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF) and add a base such as triethylamine (TEA) or pyridine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C and add an acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Work-up: Quench with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Protocol 5: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.[10][11][12]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Reagent Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-8 hours.

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure.

-

Purification: Dilute the aqueous residue with water and acidify to pH 3-4 with a dilute acid (e.g., 1N HCl). The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary for Derivatization Reactions

| Derivative Type | Reagents | Solvent | Temperature | Expected Yield |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | DCM or DCE | Room Temperature | 60-90% |

| N-Acylation | Acyl Chloride/Anhydride, TEA | DCM or THF | 0 °C to Room Temp. | 70-95% |

| Ester Hydrolysis | LiOH or NaOH | Methanol/Water | Room Temp. to 50 °C | 85-98% |

Visualized Workflows and Pathways

Caption: Synthetic routes to this compound.

Caption: Derivatization of this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]

- 7. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.amelica.org [portal.amelica.org]

- 12. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The 2-Amino-4-Substituted Pyridine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While Methyl 2-amino-4-methoxynicotinate is a recognized chemical entity, its direct and extensive application in medicinal chemistry as a foundational scaffold is not widely documented in publicly accessible literature. However, a closely related structural analog, the 2-amino-4-methylpyridine scaffold, serves as a valuable and well-established building block in the development of potent and selective enzyme inhibitors. This document will focus on the application of this analogous scaffold, specifically in the context of inhibiting inducible nitric oxide synthase (iNOS), a critical target in various inflammatory diseases and oncological conditions. The principles, synthetic strategies, and biological evaluations described herein provide a robust framework that can be extrapolated to other 2-amino-4-substituted pyridine derivatives.

Application Notes: 2-Amino-4-methylpyridine as a Scaffold for iNOS Inhibitors

The 2-amino-4-methylpyridine core is a key pharmacophore for the targeted inhibition of inducible nitric oxide synthase (iNOS). Overexpression and dysregulation of iNOS are implicated in the pathophysiology of numerous diseases, including sepsis, arthritis, neurodegenerative disorders, and various cancers.[1] The enzyme catalyzes the production of high concentrations of nitric oxide (NO), a signaling molecule that, in excess, contributes to tissue damage, inflammation, and tumor progression.[2][3][4]

Derivatives of 2-amino-4-methylpyridine have been synthesized and identified as potent iNOS inhibitors, with some exhibiting excellent selectivity over the other two isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2] This selectivity is crucial for minimizing off-target effects, as constitutive eNOS and nNOS activities are vital for maintaining physiological functions like blood pressure regulation and neurotransmission.[1] The development of these inhibitors not only provides potential therapeutic agents but also valuable molecular probes, such as PET tracers, for imaging iNOS expression in vivo, which can aid in disease diagnosis and monitoring.[2][5]

Quantitative Data: Inhibition of iNOS by 2-Amino-4-methylpyridine Analogs

The following table summarizes the in vitro inhibitory activity of several 6-substituted 2-amino-4-methylpyridine derivatives against murine iNOS. The data is extracted from studies focused on developing these compounds as potential therapeutic agents and PET tracers.[2][6]

| Compound ID | R-Group at Position 6 | IC50 (nM) vs. Murine iNOS |

| 1 | -H | Potent, non-selective |

| 2 | -Hexyl | 28 |

| 9 | -CH2CH(F)CH3 | 81 |

| 18 | -(CH2)3F | 165 |

| 20 | -(CH2)4F | 78 |

| 16 | -CH2CH(OH)CH3 | >10,000 |

Data sourced from Zhou et al., J Med Chem, 2009.[2][5][6][7]

Experimental Protocols

General Synthesis of 6-Substituted 2-Amino-4-methylpyridine Derivatives

This protocol describes a general synthetic route for creating a library of iNOS inhibitors based on the 2-amino-4-methylpyridine scaffold, as adapted from the literature.[2]

Workflow Diagram:

Caption: General synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogs.

Methodology:

-

Protection of the Amino Group: The starting material, 2-amino-4-methylpyridine, is first protected to prevent side reactions. A common method involves reacting it with 2,5-hexanedione in the presence of a catalyst to form a pyrrole-protected intermediate.

-

Lithiation: The protected intermediate is dissolved in a dry aprotic solvent (e.g., diethyl ether) and cooled to a low temperature (-20 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to selectively deprotonate the 6-position of the pyridine ring, forming a lithiated intermediate.[2]

-

Electrophilic Quench: The desired side chain is introduced by reacting the lithiated intermediate with a suitable electrophile. For example, reacting with an aldehyde or ketone will introduce a hydroxyalkyl group, which can be further modified (e.g., fluorinated).

-